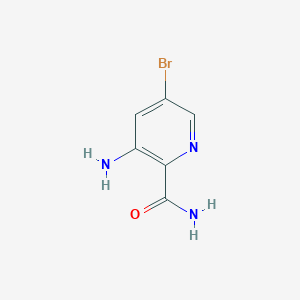

3-Amino-5-bromopyridine-2-carboxamide

Vue d'ensemble

Description

Le dihydroorotate est un composé organique qui joue un rôle crucial dans la biosynthèse des nucléotides pyrimidiques. Il est un intermédiaire dans la voie de synthèse de novo des pyrimidines, qui sont des composants essentiels des acides nucléiques. Le composé est particulièrement important dans le contexte du métabolisme cellulaire et a été largement étudié pour son rôle dans divers processus biologiques.

Applications De Recherche Scientifique

Dihydroorotate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a precursor in the synthesis of various pyrimidine derivatives.

- Studied for its reactivity and role in enzymatic reactions.

Biology:

- Plays a crucial role in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

- Studied for its involvement in cellular metabolism and energy production.

Medicine:

- Targeted in the development of drugs for the treatment of diseases such as cancer, rheumatoid arthritis, and multiple sclerosis.

- Inhibitors of dihydroorotate dehydrogenase are being explored as potential therapeutic agents .

Industry:

- Used in the production of nucleotides and nucleotide analogs for various industrial applications.

- Employed in biotechnological processes for the production of pyrimidine-based compounds.

Mécanisme D'action

Target of Action

It belongs to the class of organic compounds known as nicotinamides . These are heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group .

Mode of Action

As a nicotinamide, it may interact with its targets and cause changes in the cellular processes .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le dihydroorotate peut être synthétisé par la réaction enzymatique catalysée par la dihydroorotase. Cette enzyme facilite la cyclisation réversible du N-carbamoyl L-aspartate en L-dihydroorotate. La réaction nécessite généralement la présence d'ions métalliques divalents tels que le zinc, le cobalt ou le cadmium, qui sont essentiels à l'activité catalytique de l'enzyme .

Méthodes de production industrielle : Dans les milieux industriels, le dihydroorotate est produit par des procédés biotechnologiques impliquant la fermentation microbienne. Des souches spécifiques de bactéries ou de levures sont génétiquement modifiées pour surexprimer les enzymes nécessaires à la biosynthèse du dihydroorotate. Le processus de fermentation est optimisé pour obtenir des rendements élevés du composé, qui est ensuite purifié par des techniques biochimiques standard .

Analyse Des Réactions Chimiques

Types de réactions : Le dihydroorotate subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. La réaction la plus notable est son oxydation en orotate, catalysée par l'enzyme dihydroorotate déshydrogénase. Cette réaction est une étape clé de la voie de biosynthèse de novo des pyrimidines .

Réactifs et conditions courantes :

Réduction : Le dihydroorotate peut être réduit dans des conditions spécifiques à l'aide d'agents réducteurs comme le borohydrure de sodium.

Substitution : Les réactions de substitution impliquant le dihydroorotate se produisent généralement en milieu acide ou basique, en fonction de la nature du substituant.

Principaux produits :

Orotate : Le principal produit de l'oxydation du dihydroorotate.

Dihydroorotate réduit : Le produit des réactions de réduction impliquant le dihydroorotate.

4. Applications de la recherche scientifique

Le dihydroorotate a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.

Chimie :

- Utilisé comme précurseur dans la synthèse de divers dérivés de pyrimidine.

- Étudié pour sa réactivité et son rôle dans les réactions enzymatiques.

Biologie :

- Joue un rôle crucial dans la synthèse de novo des nucléotides pyrimidiques, qui sont essentiels à la synthèse de l'ADN et de l'ARN.

- Étudié pour son implication dans le métabolisme cellulaire et la production d'énergie.

Médecine :

- Ciblé dans le développement de médicaments pour le traitement de maladies telles que le cancer, la polyarthrite rhumatoïde et la sclérose en plaques.

- Les inhibiteurs de la dihydroorotate déshydrogénase sont explorés comme agents thérapeutiques potentiels .

Industrie :

- Utilisé dans la production de nucléotides et d'analogues de nucléotides pour diverses applications industrielles.

- Employé dans des procédés biotechnologiques pour la production de composés à base de pyrimidine.

5. Mécanisme d'action

Le dihydroorotate exerce ses effets principalement par son rôle dans la voie de biosynthèse de novo des pyrimidines. Le composé est oxydé en orotate par l'enzyme dihydroorotate déshydrogénase, qui est située dans la membrane mitochondriale interne. Cette réaction implique le transfert d'électrons du dihydroorotate au flavin mononucléotide, ce qui conduit à la formation d'orotate et de flavin mononucléotide réduit .

Cibles moléculaires et voies :

Dihydroorotate déshydrogénase : L'enzyme principale qui catalyse l'oxydation du dihydroorotate.

Voie de biosynthèse des pyrimidines : La voie métabolique dans laquelle le dihydroorotate est un intermédiaire.

Comparaison Avec Des Composés Similaires

Le dihydroorotate est unique dans son rôle d'intermédiaire dans la voie de biosynthèse des pyrimidines. Il présente des similitudes avec d'autres composés impliqués dans cette voie, tels que l'orotate et le carbamoyl aspartate.

Composés similaires :

Orotate : Le produit de l'oxydation du dihydroorotate, également impliqué dans la biosynthèse des pyrimidines.

Carbamoyl aspartate : Le précurseur du dihydroorotate dans la voie de biosynthèse.

Uridine monophosphate : Un produit en aval de la voie de biosynthèse des pyrimidines.

Unicité : L'unicité du dihydroorotate réside dans son rôle spécifique dans les réactions d'oxydoréduction catalysées par la dihydroorotate déshydrogénase. Cette réaction est essentielle à la poursuite de la voie de biosynthèse des pyrimidines et à la production de nucléotides essentiels aux fonctions cellulaires .

Propriétés

IUPAC Name |

3-amino-5-bromopyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYMXWCCSJWUQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610568 | |

| Record name | 3-Amino-5-bromopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669066-89-1 | |

| Record name | 3-Amino-5-bromopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

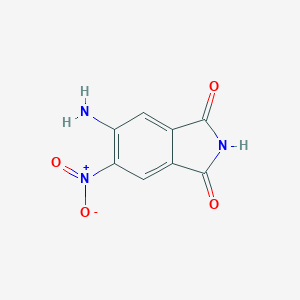

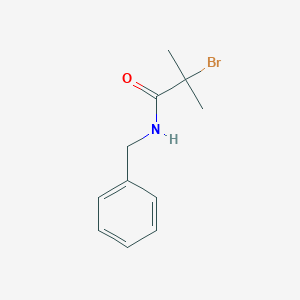

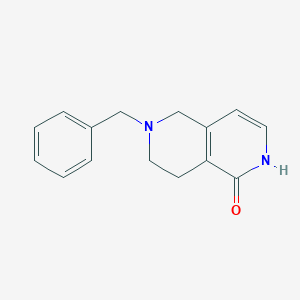

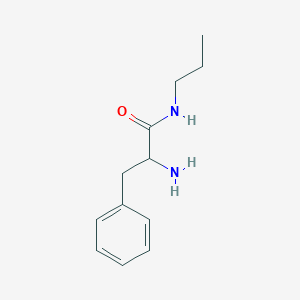

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

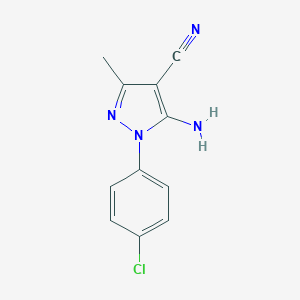

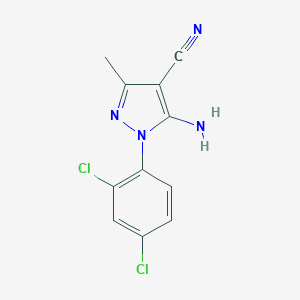

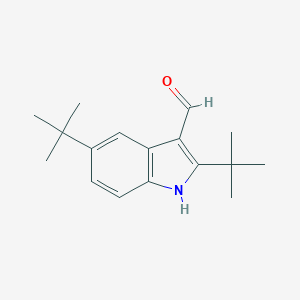

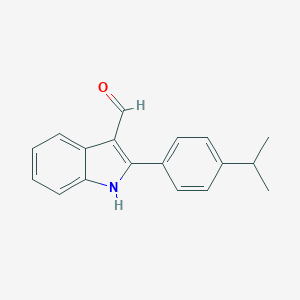

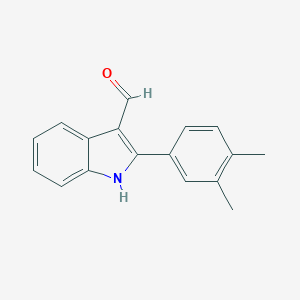

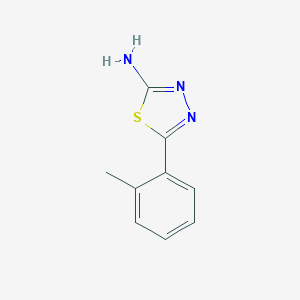

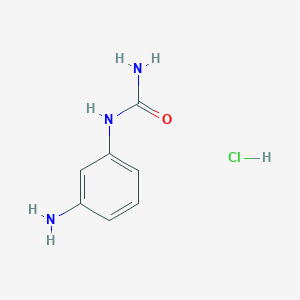

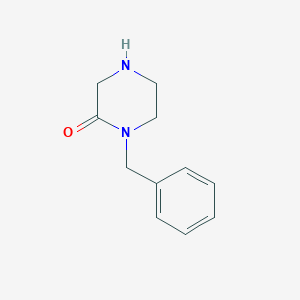

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.